1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a fluorophenyl group, and a pyridinyl-oxadiazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the pyridinyl-oxadiazole moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: It could be investigated for its pharmacological properties and potential use in drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as those containing pyrrolidine rings, fluorophenyl groups, or pyridinyl-oxadiazole moieties. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:
- 1-(4-chlorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide
- 1-(4-bromophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c25-18-6-8-19(9-7-18)30-15-17(13-20(30)31)22(32)28-24(10-2-1-3-11-24)23-27-21(29-33-23)16-5-4-12-26-14-16/h4-9,12,14,17H,1-3,10-11,13,15H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUJCDKONLVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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